molecular formula C9H9BrFNO B1607743 N-(2-bromo-5-fluoro-4-methylphenyl)acetamide CAS No. 202865-76-7

N-(2-bromo-5-fluoro-4-methylphenyl)acetamide

Cat. No. B1607743
CAS RN: 202865-76-7
M. Wt: 246.08 g/mol
InChI Key: CDZJGINMADFXJG-UHFFFAOYSA-N
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Description

N-(2-bromo-5-fluoro-4-methylphenyl)acetamide, also known as BFMPA, is an organic compound that has been studied for its potential in laboratory experiments and scientific research. BFMPA is a halogenated acetamide derivative and has the molecular formula C8H7BrFNO. It is a white crystalline solid with a melting point of 88-90°C and a boiling point of 183-184°C. BFMPA has a variety of uses in laboratory experiments and scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Scientific Research Applications

Photoreactions of Related Compounds

One study discusses the photoreactions of flutamide, a similar compound, in various solvents, highlighting its potential for study in photostability and phototoxicity, which could be relevant for compounds with similar structures (Watanabe et al., 2015).

Potential Pesticide Derivatives

Another study characterizes new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are potential pesticides. This suggests that structural analogs like N-(2-bromo-5-fluoro-4-methylphenyl)acetamide could be explored for pesticidal applications (Olszewska et al., 2008).

Chemoselective Acetylation in Drug Synthesis

Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis points to the potential use of similar compounds in synthesizing intermediates for pharmaceuticals (Magadum & Yadav, 2018).

Free Radical Scavenging Activities

A study on the free radical scavenging activity of a 1-amidoalkyl-2-naphthol derivative provides a basis for investigating similar compounds in antioxidant, anti-inflammatory, or neuroprotective roles (Boudebbous et al., 2021).

Metabolism and Toxicity Studies

There is research on the metabolism of flutamide, indicating interest in the metabolic pathways and potential toxicity or therapeutic effects of related acetamide derivatives in treating conditions like prostate cancer (Goda et al., 2006).

properties

IUPAC Name

N-(2-bromo-5-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZJGINMADFXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378417
Record name N-(2-bromo-5-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-5-fluoro-4-methylphenyl)acetamide

CAS RN

202865-76-7
Record name N-(2-bromo-5-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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